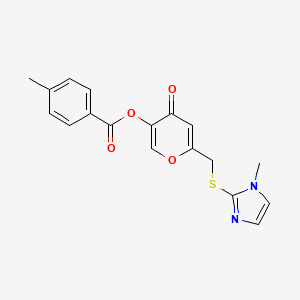

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate

Description

6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a heterocyclic compound featuring a pyranone core linked to a 4-methylbenzoate ester and a (1-methylimidazol-2-yl)thio-methyl substituent. This structure combines electron-rich aromatic systems (pyranone, imidazole) with a sulfur-containing bridge, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-12-3-5-13(6-4-12)17(22)24-16-10-23-14(9-15(16)21)11-25-18-19-7-8-20(18)2/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQYKDGTAZUJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the thioether linkage. The pyran ring is then constructed through cyclization reactions, and finally, the benzoate group is attached via esterification. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully monitored and optimized for yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are essential to isolate the final product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyran ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted imidazole derivatives. These products can further undergo additional transformations, expanding the compound’s utility in synthetic chemistry .

Scientific Research Applications

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for investigating enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The thioether linkage and pyran ring contribute to the compound’s overall binding affinity and specificity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of pyran-3-yl benzoate derivatives distinguished by substituents on the benzoate ring. Key structural analogs include:

Key Observations :

- The naphthoate analog introduces a bulkier aromatic system, which may reduce solubility but improve binding to hydrophobic targets .

Key Observations :

- Electron-donating groups (e.g., methoxy) may lower synthetic yields due to steric or electronic effects .

- The target compound’s 4-methylbenzoate group, being less bulky than naphthoate or nitro-substituted analogs, might facilitate higher synthetic efficiency, though direct data are unavailable.

Physicochemical Properties

Limited data exist for the target compound, but trends can be inferred from analogs:

Key Observations :

- Nitro groups (e.g., in ) reduce solubility in polar solvents, whereas methyl groups may enhance membrane permeability .

- Pyranone-based compounds generally exhibit moderate melting points (e.g., 176–190°C for pyrimidine analogs), suggesting similar thermal stability for the target compound .

Pharmacological Potential

- MKI-833 (): A quinolinecarbonitrile derivative with the (1-methylimidazol-2-yl)thio group exhibits oncology applications, highlighting the pharmacological relevance of this moiety .

- Imidazole derivatives (): Demonstrated antimicrobial activity, suggesting that the imidazole-thioether linkage may enhance interactions with microbial targets .

Key Hypothesis :

The 4-methylbenzoate derivative could exhibit improved bioavailability compared to nitro-substituted analogs, making it a candidate for further antimicrobial or anticancer screening .

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a complex organic compound that integrates multiple pharmacologically relevant functional groups, including imidazole and pyran moieties. This unique structural combination suggests a wide range of potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 320.37 g/mol. The presence of the 4-oxo-4H-pyran core, alongside the imidazole derivative, enhances its reactivity and potential biological interactions. The thioether linkage may also contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds featuring the pyran core often exhibit antimicrobial properties . Specifically, derivatives of this compound have shown significant activity against various bacterial and fungal strains. The imidazole component is particularly noted for its antifungal effects, making this compound a candidate for further exploration in antifungal therapies.

Anticancer Properties

Studies have demonstrated that derivatives of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran have notable cytotoxicity against several cancer cell lines. For example, cytotoxic assays reveal that these compounds can induce apoptosis in cancer cells, suggesting potential applications in cancer treatment. The mechanism of action may involve the inhibition of key enzymes or pathways associated with cell proliferation.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor , particularly towards enzymes that interact with imidazole or pyran moieties. This aspect of its biological activity could lead to the development of novel therapeutic agents targeting specific metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the pyran or imidazole rings can significantly alter the biological profile. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |

| 4-hydroxycoumarin | Lacks thioether but has similar ring structure | Anticoagulant activity |

| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |

The unique combination of imidazole and pyran functionalities in 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran enhances its therapeutic potential compared to these similar compounds.

Case Studies

Several preclinical studies have explored the efficacy of this compound in various disease models:

- Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in breast cancer cell lines, indicating its potential as an anticancer agent.

- Antifungal Activity : A study evaluating its antifungal properties found that it effectively inhibited the growth of Candida albicans at low concentrations, supporting its use as a therapeutic candidate for fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.